molecular formula C18H32O15 B13404820 (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal

(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal

Cat. No.: B13404820
M. Wt: 488.4 g/mol
InChI Key: VTWUSCNZCBEDQO-KAXHSSPGSA-N
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Description

(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal is a complex organic compound characterized by multiple hydroxyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal typically involves multi-step organic synthesis. The process may include protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction steps. Reaction conditions often require specific catalysts, temperature control, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, use of biocatalysts, and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

    Glycosylation: Formation of glycosidic bonds with other sugar molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and protecting group reagents (e.g., TBDMS-Cl, acetyl chloride). Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential role in metabolic pathways or as a precursor to biologically active molecules. Its structural similarity to natural sugars could make it a candidate for research in carbohydrate chemistry.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound may find applications in the production of specialty chemicals, pharmaceuticals, or as a component in advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal would depend on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include metabolic pathways, signal transduction pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyhydroxy aldehydes and ketones, such as glucose, mannose, and galactose. These compounds share structural features like multiple hydroxyl groups and a carbonyl group.

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal lies in its specific arrangement of hydroxyl groups and the presence of glycosidic linkages, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(31-5)30-4-8-11(25)13(27)15(29)18(32-8)33-16(7(22)3-20)10(24)6(21)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17+,18-/m0/s1

InChI Key

VTWUSCNZCBEDQO-KAXHSSPGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O

Origin of Product

United States

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